N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
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Description
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
Compounds with complex structures, such as the one described, often undergo synthesis and spectral analysis to determine their structural and electronic characteristics. For instance, Gomaa (2011) conducted a study on the synthesis and spectral analysis of dibenzo[d,f][1,3]diazepin-5-yl-benzoquinones, showcasing the methodologies applicable for understanding the properties of similar intricate molecules (Gomaa, 2011).
Molecular Docking and Crystal Structure Analysis
Kalita and Baruah (2010) explored different spatial orientations of amide derivatives on anion coordination, highlighting the importance of molecular geometry in the self-assembly and interaction with ions. Such studies are crucial for compounds with potential applications in catalysis or molecular recognition (Kalita & Baruah, 2010).
Key Intermediate for Antibiotics Production
Research by Cainelli, Galletti, and Giacomini (1998) on the practical synthesis of a key intermediate for β-lactam antibiotics production illustrates how specific chemical entities serve as crucial precursors in the pharmaceutical industry. This highlights the potential of complex molecules in drug synthesis and development (Cainelli et al., 1998).
Metabolism and Environmental Fate
Studies on the metabolism of related compounds, such as chloroacetamide herbicides, provide insights into the environmental fate and biological interactions of chemical entities. Coleman et al. (2000) discussed the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, which can be analogous to understanding how complex molecules degrade or transform in biological systems (Coleman et al., 2000).
Antimicrobial and Antioxidant Studies
Raghavendra et al. (2016) synthesized compounds for antimicrobial and antioxidant studies, demonstrating the potential therapeutic applications of complex molecules. Such research underscores the significance of structural complexity in developing new pharmacological agents (Raghavendra et al., 2016).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.02,7]tridecan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-3-17-8-10-18(11-9-17)28-23(31)16-29-24-21-6-4-5-7-22(21)35-25(24)26(32)30(27(29)33)19-12-14-20(34-2)15-13-19/h8-15,21-22,24-25H,3-7,16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPLUOPQGGCTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C4CCCCC4SC3C(=O)N(C2=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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